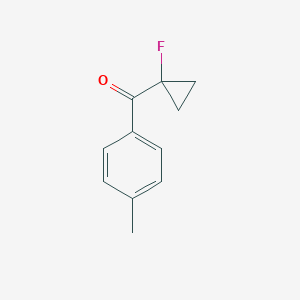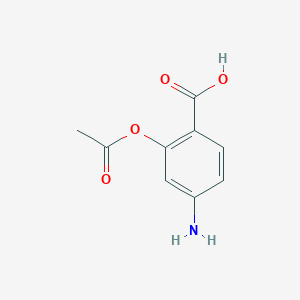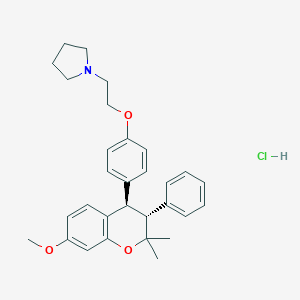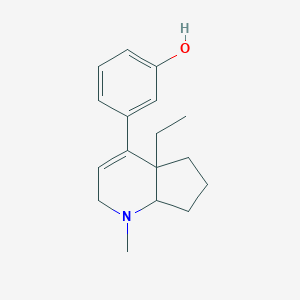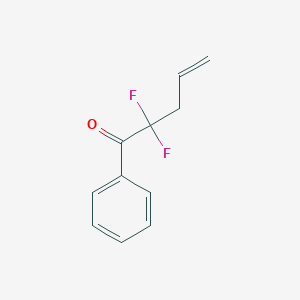
2,2-Difluoro-1-phenylpent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-phenylpent-4-en-1-one, also known as DFPE, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DFPE is a fluorinated analog of chalcone, a natural compound found in many plants. DFPE has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 2,2-Difluoro-1-phenylpent-4-en-1-one is not fully understood. However, it is believed that 2,2-Difluoro-1-phenylpent-4-en-1-one exerts its biological activities by interacting with various targets in cells, including enzymes and receptors. 2,2-Difluoro-1-phenylpent-4-en-1-one has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2,2-Difluoro-1-phenylpent-4-en-1-one has also been found to bind to the estrogen receptor and exhibit estrogenic activity.
Biochemical And Physiological Effects
2,2-Difluoro-1-phenylpent-4-en-1-one has been found to exhibit various biochemical and physiological effects. 2,2-Difluoro-1-phenylpent-4-en-1-one has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 2,2-Difluoro-1-phenylpent-4-en-1-one has also been found to exhibit antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. 2,2-Difluoro-1-phenylpent-4-en-1-one has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 2,2-Difluoro-1-phenylpent-4-en-1-one has also been found to exhibit estrogenic activity by binding to the estrogen receptor.
Advantages And Limitations For Lab Experiments
2,2-Difluoro-1-phenylpent-4-en-1-one has several advantages for lab experiments. 2,2-Difluoro-1-phenylpent-4-en-1-one is easy to synthesize using various methods, and it is readily available in large quantities. 2,2-Difluoro-1-phenylpent-4-en-1-one is also stable under various conditions, making it easy to handle and store. However, 2,2-Difluoro-1-phenylpent-4-en-1-one has some limitations for lab experiments. 2,2-Difluoro-1-phenylpent-4-en-1-one is highly reactive and can react with various functional groups, making it difficult to use in some reactions. 2,2-Difluoro-1-phenylpent-4-en-1-one is also highly toxic and can be harmful to human health if not handled properly.
Future Directions
2,2-Difluoro-1-phenylpent-4-en-1-one has several potential future directions for research. 2,2-Difluoro-1-phenylpent-4-en-1-one can be used as a building block for the synthesis of various compounds with potential applications in medicinal chemistry, material science, and organic synthesis. 2,2-Difluoro-1-phenylpent-4-en-1-one can also be studied further for its potential applications in the treatment of cancer, inflammation, and bacterial infections. 2,2-Difluoro-1-phenylpent-4-en-1-one can also be studied further for its mechanism of action and its interactions with various targets in cells. Overall, 2,2-Difluoro-1-phenylpent-4-en-1-one has the potential to be a valuable tool for scientific research in various fields.
Synthesis Methods
2,2-Difluoro-1-phenylpent-4-en-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 2,2-difluoroacetophenone and benzaldehyde in the presence of a base catalyst. The aldol condensation reaction involves the reaction of 2,2-difluoroacetophenone with benzaldehyde in the presence of a base catalyst and a reducing agent. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2,2-difluoro-1-iodopent-4-en-1-one with phenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
2,2-Difluoro-1-phenylpent-4-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 2,2-Difluoro-1-phenylpent-4-en-1-one has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 2,2-Difluoro-1-phenylpent-4-en-1-one has also been used as a building block for the synthesis of various compounds, including fluorescent dyes and liquid crystals.
properties
CAS RN |
100699-89-6 |
|---|---|
Product Name |
2,2-Difluoro-1-phenylpent-4-en-1-one |
Molecular Formula |
C11H10F2O |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2,2-difluoro-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H10F2O/c1-2-8-11(12,13)10(14)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
LBUAJXHTLYLBGF-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)(F)F |
Canonical SMILES |
C=CCC(C(=O)C1=CC=CC=C1)(F)F |
synonyms |
4-Penten-1-one, 2,2-difluoro-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



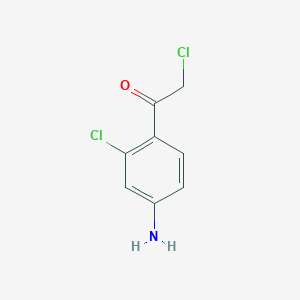
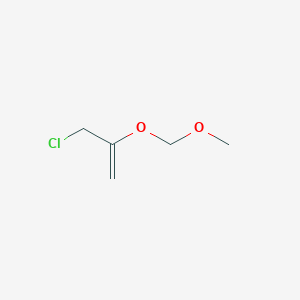
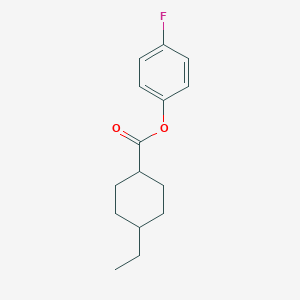
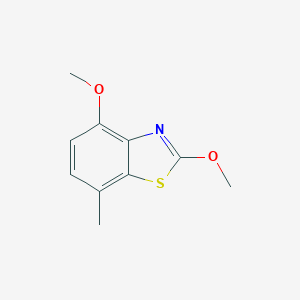
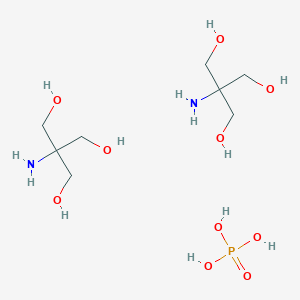
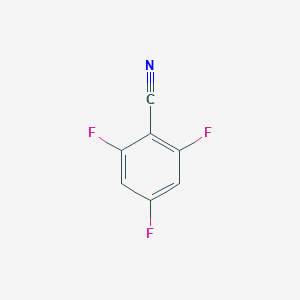
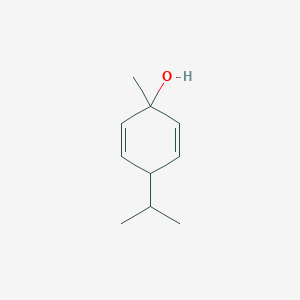
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
